2-Thiophenepropanenitrile
Overview
Description
2-Thiophenepropanenitrile is a useful research compound. Its molecular formula is C7H7NS and its molecular weight is 137.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
3-(Thiophen-2-yl)propanenitrile, also known as 2-Thiophenepropanenitrile, is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that these compounds likely interact with various cellular targets, leading to changes in cellular function and physiology .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse therapeutic properties . For instance, they can act as anti-inflammatory agents, potentially affecting the inflammatory response pathway . They can also act as anti-cancer agents, potentially affecting cell proliferation and apoptosis pathways . .
Result of Action
Given the therapeutic properties of thiophene derivatives, it can be inferred that these compounds likely lead to changes in cellular function and physiology .
Biochemical Analysis
Biochemical Properties
2-Thiophenepropanenitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 involves the binding of this compound to the enzyme’s active site, leading to its subsequent oxidation . Additionally, this compound can interact with other biomolecules such as glutathione, which plays a role in detoxification processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress responses and detoxification pathways . In terms of cell signaling, this compound can modulate the activity of signaling molecules such as reactive oxygen species (ROS), which are involved in various cellular functions . The compound’s impact on cellular metabolism includes alterations in the activity of metabolic enzymes, leading to changes in metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . For example, its interaction with cytochrome P450 enzymes results in the oxidation of this compound, which can produce reactive intermediates that further interact with other cellular components . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced detoxification and protection against oxidative stress . At higher doses, this compound can induce toxic effects, including liver damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its oxidation and detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . Additionally, this compound can be conjugated with glutathione, facilitating its excretion from the body . These metabolic pathways play a crucial role in regulating the compound’s biological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through the presence of targeting sequences . These localization signals ensure that this compound exerts its effects in the appropriate cellular context, influencing its activity and function .
Properties
IUPAC Name |
3-thiophen-2-ylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHPLEDDWFMRMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312298 | |
Record name | 2-Thiophenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801312298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5722-13-4 | |
Record name | 2-Thiophenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5722-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801312298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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